molecular formula C16H17NO2 B4453957 N-(2-methoxybenzyl)-N-methylbenzamide

N-(2-methoxybenzyl)-N-methylbenzamide

Cat. No.: B4453957
M. Wt: 255.31 g/mol
InChI Key: XHXDZWMPIZGCSA-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities in Melanoma Cells

Research has shown that certain derivatives of N-(2-methoxybenzyl)-N-methylbenzamide exhibit significant antiproliferative activities against melanoma cell lines. For instance, N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)-2-methylbenzamide demonstrated potent activities as a B-Raf V600E and C-Raf inhibitor, suggesting its potential as a therapeutic agent in melanoma treatment (Kim et al., 2011). Additionally, phenylpyrazolodiazepin-7-ones, conformationally rigid analogs of aminopyrazole amide scaffolds, which include similar structural features to this compound, have also shown competitive antiproliferative activities against melanoma cells (Kim et al., 2011).

Directed Metalation in Organic Synthesis

N-tert-Butyl-N-methyl-2-methoxybenzamide, a compound related to this compound, has been used in directed metalation, an important reaction in organic synthesis. This process involves the selective formation of carbon-metal bonds in organic compounds, which is crucial for constructing complex molecules (Reitz & Massey, 1990).

Pharmaceutical and Medicinal Chemistry Research

Compounds structurally similar to this compound have been explored extensively in pharmaceutical and medicinal chemistry. For instance, the study of N-2-methoxybenzyl derivatives of phenethylamines has provided insights into their receptor binding profiles, contributing to a better understanding of their pharmacological properties (Rickli et al., 2015).

Chemical Analysis and Toxicology

Analytical characterization of N-(2-methoxybenzyl) derivatives has been crucial in the field of toxicology and forensic science, especially for identifying novel psychoactive substances. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to analyze these compounds, which is essential for understanding their toxicokinetic profiles and potential risks associated with their use (Zuba & Sekuła, 2013).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(16(18)13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)19-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDZWMPIZGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1OC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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